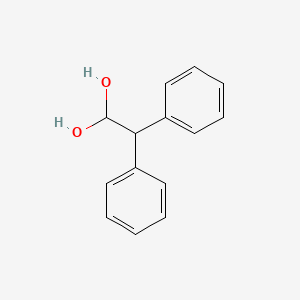
2,2-Diphenylethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylethane-1,1-diol is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is also known as meso-hydrobenzoin and is characterized by its two phenyl groups (C6H5) attached to the central carbon atoms. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diphenylethane-1,1-diol can be synthesized through the reduction of benzoin using sodium borohydride (NaBH4) as a reducing agent. The reaction typically involves dissolving benzoin in ethanol and adding sodium borohydride, followed by the addition of hydrochloric acid to quench the reaction. The product is then recrystallized from acetone to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more controlled environments.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylethane-1,1-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), permanganic acid (HMnO4)
Reduction: Sodium borohydride (NaBH4), nickel catalyst (Ni)
Substitution: Various reagents depending on the desired substitution product
Major Products Formed
Oxidation: Benzil (1,2-diphenylethane-1,2-dione)
Reduction: 1,2-Diphenylethane
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2,2-Diphenylethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in stereochemical studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways involving diols.
Wirkmechanismus
The mechanism of action of 2,2-diphenylethane-1,1-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. In reduction reactions, the hydroxyl groups can be converted to carbonyl groups, while in oxidation reactions, they can be further oxidized to form diketones. The compound’s molecular targets and pathways are primarily related to its redox properties and its ability to form hydrogen bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,2-Diphenylethane-1,1-diol can be compared with other similar compounds such as:
Benzoin: Benzoin is a precursor to this compound and has a similar structure but contains a carbonyl group instead of hydroxyl groups.
Benzil: Benzil is an oxidized form of this compound and contains two carbonyl groups.
1,2-Diphenylethane: This compound is a reduced form of this compound and lacks the hydroxyl groups .
These comparisons highlight the unique redox properties of this compound and its versatility in various chemical reactions.
Eigenschaften
CAS-Nummer |
113379-74-1 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,2-diphenylethane-1,1-diol |
InChI |
InChI=1S/C14H14O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-16H |
InChI-Schlüssel |
MDHSJYAGARNARF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
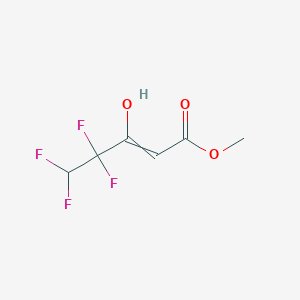
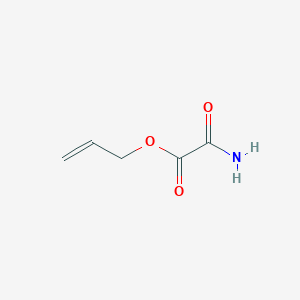
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
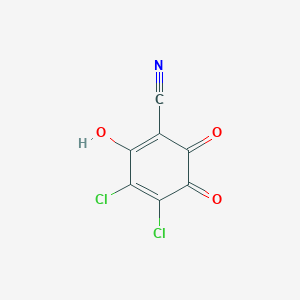
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
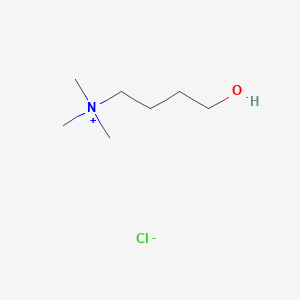
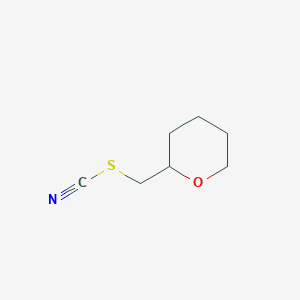
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)

![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
